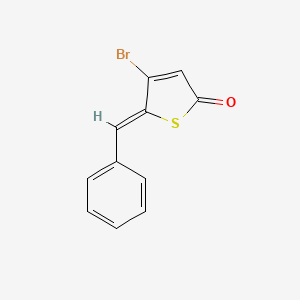

5-benzylidene-4-bromo-2(5H)-thiophenone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7BrOS |

|---|---|

Molecular Weight |

267.14 |

IUPAC Name |

(5Z)-5-benzylidene-4-bromothiophen-2-one |

InChI |

InChI=1S/C11H7BrOS/c12-9-7-11(13)14-10(9)6-8-4-2-1-3-5-8/h1-7H/b10-6- |

InChI Key |

YYFALLYGOOFXFJ-POHAHGRESA-N |

SMILES |

C1=CC=C(C=C1)C=C2C(=CC(=O)S2)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 5 Benzylidene 4 Bromo 2 5h Thiophenone

Reactivity at the Benzylidene Moiety

The benzylidene group, with its exocyclic double bond conjugated to the carbonyl group of the thiophenone ring, is a key site for various chemical transformations.

Addition Reactions to the Exocyclic Double Bond

The exocyclic double bond in 5-benzylidene-4-bromo-2(5H)-thiophenone is an excellent Michael acceptor, making it susceptible to conjugate addition by a variety of nucleophiles. This reactivity is analogous to that of other α,β-unsaturated carbonyl compounds. lew.ro

Thiols, for instance, are expected to readily add to the exocyclic double bond in a thia-Michael addition. This type of reaction is well-documented for thiophene-containing chalcone (B49325) analogues, where thiophenols add across the double bond to yield 1,3-disubstituted propanones. lew.ro Similarly, amines can act as nucleophiles, leading to the formation of amino derivatives. The reactivity of the exocyclic double bond in similar systems, such as 5-arylidene-3-aryl-2,4-thiazolidinediones, with nucleophiles like p-thiocresol and piperidine (B6355638) has been demonstrated. acs.org

Table 1: Predicted Michael Addition Reactions

| Nucleophile | Predicted Product |

|---|---|

| Thiophenol | 4-bromo-5-(1-phenyl-1-(phenylthio)methyl)-2(5H)-thiophenone |

| Piperidine | 4-bromo-5-(phenyl(piperidin-1-yl)methyl)-2(5H)-thiophenone |

Cycloaddition Reactions of the Unsaturated System

The conjugated system of this compound can participate in cycloaddition reactions. The benzylidene moiety can act as a dienophile or as part of a larger diene system, depending on the reaction partner. For example, [3+2] cycloaddition reactions have been reported for 2-benzylidene-1-indenones with functional olefins, leading to the formation of fused cyclopentane (B165970) polycycles. organic-chemistry.orgrsc.org Similarly, [4+2] cycloaddition (Diels-Alder) reactions are known for 5-methylidene-hydantoins, which possess a similar exocyclic double bond. mdpi.com These reactions often proceed with high regio- and stereoselectivity.

Table 2: Predicted Cycloaddition Reactions

| Reaction Type | Reagent | Predicted Product Class |

|---|---|---|

| [3+2] Cycloaddition | Azomethine ylide | Spiro-pyrrolidine-thiophenone derivative |

Reactivity of the Bromine Substituent

The bromine atom at the C-4 position of the thiophenone ring is a versatile handle for a variety of synthetic transformations, most notably cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)

The carbon-bromine bond is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a new carbon-carbon bond by coupling the bromothiophenone with an organoboron compound, typically an arylboronic acid. gelest.comresearchgate.net Numerous studies on the Suzuki coupling of bromothiophenes with various boronic acids have demonstrated the utility of this reaction for the synthesis of complex aryl- and heteroaryl-substituted thiophenes. nih.govresearchgate.netresearchgate.net The reaction conditions generally involve a palladium catalyst, a base, and a suitable solvent.

Table 3: Predicted Suzuki Cross-Coupling Reactions

| Arylboronic Acid | Catalyst (Predicted) | Base (Predicted) | Predicted Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-benzylidene-4-phenyl-2(5H)-thiophenone |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 5-benzylidene-4-(4-methoxyphenyl)-2(5H)-thiophenone |

Nucleophilic Displacement Reactions of the Halogen

While less common than cross-coupling reactions for vinyl bromides, nucleophilic displacement of the bromine atom can occur under specific conditions. In some cases, this can proceed via a cine-substitution mechanism, where the nucleophile attacks a different position, leading to a rearranged product. organic-chemistry.org The reactivity of the bromine atom towards nucleophiles is influenced by the electronic nature of the thiophenone ring and the reaction conditions. For instance, reactions of 3,4-dihalo-2(5H)-furanones with amines have been shown to result in substitution at the halogenated carbon. researchgate.net

Reactivity of the 2(5H)-Thiophenone Ring System

The 2(5H)-thiophenone ring itself can undergo various transformations. The presence of the carbonyl group and the sulfur heteroatom influences its reactivity. The ring can be susceptible to ring-opening reactions under certain nucleophilic or reductive conditions. Furthermore, the thiophenone core can be used as a building block for the synthesis of fused heterocyclic systems. For example, thieno[3,2-b]thiophene (B52689) derivatives have been synthesized from substituted thiophenes. nih.govmdpi.com The reaction of this compound with appropriate reagents could potentially lead to the formation of thieno[3,2-b]pyranones or other fused systems.

Electrophilic Substitution Reactions on the Thiophenone Ring

The thiophenone ring in this compound is notably less aromatic than a typical thiophene (B33073) ring. The presence of the C2-carbonyl group and the C4-bromo atom, both of which are electron-withdrawing, significantly deactivates the heterocyclic ring towards electrophilic attack. In standard thiophene chemistry, electrophilic substitution preferentially occurs at the electron-rich C2 and C5 positions. semanticscholar.orggoogle.com In the title compound, these positions are already substituted.

The only available position for substitution on the thiophenone ring is C3. However, electrophilic attack at this site is highly disfavored due to the cumulative deactivating effect of the adjacent carbonyl and bromo substituents. Reactions such as nitration or further halogenation, which are common for activated thiophenes, would require exceptionally harsh conditions. orgsyn.orgeurekaselect.com Under such conditions, competitive reactions at other sites, particularly electrophilic substitution on the more reactive phenyl ring of the benzylidene group, are more likely to occur. The phenyl ring, being activated by the vinyl substituent, would direct incoming electrophiles to its ortho and para positions. quora.com Therefore, direct electrophilic substitution on the thiophenone core of this molecule is not a synthetically viable pathway under standard conditions.

Ring-Opening and Rearrangement Pathways of the Heterocycle

The 2(5H)-thiophenone structure contains a thiolactone functional group, which is analogous to an ester. As such, it is susceptible to cleavage via nucleophilic acyl substitution at the C2 carbonyl carbon. This represents the primary pathway for the ring-opening of the heterocycle.

Under basic conditions, for example, with the use of a strong base like sodium hydroxide (B78521), the hydroxide ion can act as a nucleophile. youtube.comyoutube.com The proposed mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the endocyclic sulfur-carbon bond, opening the ring to form a salt of a 4-benzylidene-3-bromo-5-mercapto-penta-2,4-dienoic acid.

Another potential transformation, particularly under the influence of very strong, non-nucleophilic bases like lithium diisopropylamide (LDA), is a "halogen dance" rearrangement. nih.gov This type of reaction has been observed in dihalothiophenes, where a strong base can deprotonate a ring carbon, leading to a migration of the halogen atom to a different position on the ring. While not a ring-opening reaction, it represents a significant rearrangement pathway for the heterocyclic core.

Oxidation and Reduction Chemistry of the Thiophenone Core

The redox chemistry of this compound is centered on three key sites: the sulfur atom, the exocyclic carbon-carbon double bond, and the carbonyl group.

Oxidation: The sulfur atom in the thiophenone ring is susceptible to oxidation. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding thiophenone-1-oxide and, with stronger oxidation, the thiophenone-1,1-dioxide. masterorganicchemistry.com These oxidations alter the electronic properties and steric profile of the ring, influencing its subsequent reactivity.

Reduction: The molecule contains two reducible functionalities within its α,β-unsaturated system: the exocyclic C=C double bond and the C=O group. Research on structurally similar compounds, such as 5-benzylidene thiazolidine-2,4-diones, demonstrates a high degree of chemoselectivity in reduction reactions. The exocyclic double bond is the more reactive site for reduction. Catalytic hydrogenation or treatment with specific reducing agents selectively reduces the benzylidene double bond to a single bond, yielding the corresponding 5-benzyl-4-bromo-2(5H)-thiophenone derivative, while leaving the carbonyl group intact.

Below is a table summarizing the expected outcomes based on reactions with analogous compounds.

| Reaction Type | Reagent/Conditions | Expected Major Product |

| Reduction | H₂/Pd-C | 5-benzyl-4-bromo-2(5H)-thiophenone |

| LiBH₄ in THF | 5-benzyl-4-bromo-2(5H)-thiophenone | |

| NaBH₄ with CoCl₂ | 5-benzyl-4-bromo-2(5H)-thiophenone | |

| Oxidation | m-CPBA (1 equiv.) | This compound-1-oxide |

| m-CPBA (>2 equiv.) | This compound-1,1-dioxide |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the transformations of this compound is key to predicting and controlling its reactivity.

Investigation of Addition-Elimination Mechanisms

The substitution of the bromine atom at the C4 position with a nucleophile is a key transformation. Given that the bromine is attached to an sp²-hybridized carbon within an α,β-unsaturated system, the reaction does not proceed via a classical Sₙ1 or Sₙ2 mechanism. Instead, it follows a nucleophilic addition-elimination pathway, often referred to as a conjugate addition-elimination or SₙAr-type reaction. nih.govyoutube.com

The mechanism proceeds in two principal steps:

Addition: A nucleophile attacks the electron-deficient C5 carbon of the conjugated system (a Michael-type addition). makingmolecules.com This attack is favored over direct attack at C4 because the resulting negative charge can be delocalized onto the highly electronegative oxygen atom of the carbonyl group, forming a resonance-stabilized enolate intermediate.

Elimination: The enolate intermediate then collapses, reforming the carbon-carbon double bond between C4 and C5, and simultaneously expelling the bromide ion as a good leaving group.

This addition-elimination sequence results in the net substitution of the bromine atom. taylorfrancis.com The driving force for this pathway is the ability of the carbonyl group to stabilize the anionic intermediate through resonance.

Understanding Regioselectivity and Chemoselectivity in Transformations

The presence of multiple reactive sites in this compound makes selectivity a critical aspect of its chemistry. Both regioselectivity (where on the molecule a reaction occurs) and chemoselectivity (which functional group reacts) are governed by the nature of the reagent and the reaction conditions.

Regioselectivity:

Nucleophilic Attack: In nucleophilic substitution reactions, the initial attack occurs regioselectively at the C5 position of the benzylidene group, not at the C4 carbon bearing the bromine. This is dictated by the principles of Michael addition, where the nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl system. stackexchange.com

Electrophilic Attack: For electrophilic reactions, the benzylidene phenyl ring is more electron-rich and thus more reactive than the deactivated thiophenone ring. Attack will occur regioselectively at the ortho and para positions of the phenyl ring.

Chemoselectivity:

Reduction: There is a high degree of chemoselectivity between the exocyclic C=C bond and the C=O bond. Hydride reagents and catalytic hydrogenation will preferentially reduce the alkene over the carbonyl group.

Nucleophilic Attack: A competition exists between attack at the C2 carbonyl carbon (potentially leading to ring-opening) and attack at the C4/C5 vinylic system (leading to substitution). The outcome is influenced by the Hard-Soft Acid-Base (HSAB) principle. Hard nucleophiles (e.g., OH⁻, RO⁻) are more likely to attack the hard electrophilic carbonyl carbon (C2), whereas softer nucleophiles (e.g., thiolates, organocuprates) will favor attack at the soft β-carbon (C5) of the conjugated system. masterorganicchemistry.com

The following table summarizes the selective transformations possible for the compound.

| Reagent Class | Reactive Site | Controlling Factors | Likely Outcome |

| Reducing Agent (e.g., H₂/Pd) | Exocyclic C=C | Higher reactivity of alkene | Selective reduction to 5-benzyl derivative |

| Hard Nucleophile (e.g., NaOH) | Carbonyl Carbon (C2) | Hard-Hard interaction (HSAB) | Ring-opening |

| Soft Nucleophile (e.g., RSH) | Vinylic System (C5) | Soft-Soft interaction (HSAB) | Addition-Elimination (Substitution of Br) |

| Electrophile (e.g., Br₂) | Benzylidene Phenyl Ring | Higher electron density | Substitution on the phenyl ring |

Advanced Spectroscopic and Structural Characterization of 5 Benzylidene 4 Bromo 2 5h Thiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 5-benzylidene-4-bromo-2(5H)-thiophenone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, as well as insights into its conformation.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzylidene group and the thiophenone ring. The chemical shifts are influenced by the electronic environment of each proton.

The benzylidene proton (=CH-) is anticipated to appear as a singlet in the downfield region, typically around 7.5-8.0 ppm, due to the deshielding effect of the adjacent carbonyl group and the aromatic ring. The protons of the phenyl ring will likely resonate in the range of 7.2-7.6 ppm, with their multiplicity depending on the substitution pattern of the benzene (B151609) ring (in this case, unsubstituted). The proton on the thiophene (B33073) ring (H-3) is expected to be a singlet in the region of 6.5-7.0 ppm.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon (C-2) of the thiophenone ring is expected to have the most downfield chemical shift, typically in the range of 180-190 ppm. The carbons of the benzylidene group and the phenyl ring are expected to resonate in the aromatic region (120-140 ppm). The C-4 carbon, bonded to the bromine atom, will be significantly deshielded and is expected to appear around 115-125 ppm. The C-5 carbon, part of the double bond and attached to the benzylidene group, is expected around 130-140 ppm.

Spin-spin coupling, observed as splitting of signals in the ¹H NMR spectrum, provides information about the connectivity of protons. For an unsubstituted phenyl group, complex splitting patterns (multiplets) would be observed for the ortho, meta, and para protons. The coupling constants (J-values) would be characteristic of their relative positions.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 6.5 - 7.0 (s) | - |

| =CH- | 7.5 - 8.0 (s) | 125 - 135 |

| Phenyl-H (ortho) | 7.4 - 7.6 (m) | 128 - 130 |

| Phenyl-H (meta) | 7.2 - 7.4 (m) | 129 - 131 |

| Phenyl-H (para) | 7.3 - 7.5 (m) | 130 - 132 |

| C-2 | - | 180 - 190 |

| C-3 | - | 120 - 130 |

| C-4 | - | 115 - 125 |

| C-5 | - | 130 - 140 |

| Phenyl-C (ipso) | - | 133 - 136 |

Note: s = singlet, m = multiplet. The predicted values are based on data from analogous compounds and established NMR principles.

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons of the phenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for C-3, the benzylidene =CH, and the carbons of the phenyl ring based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons (like C-2, C-4, C-5, and the ipso-carbon of the phenyl ring) and for connecting the different fragments of the molecule. For instance, correlations between the benzylidene proton and carbons of the phenyl ring and C-5 of the thiophenone ring would confirm the E/Z configuration of the double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY data can be used to determine the stereochemistry, such as the configuration of the benzylidene double bond. For example, a NOE between the benzylidene proton and the ortho protons of the phenyl ring would be expected.

The planarity of the thiophenone ring and potential for hindered rotation around the single bond connecting the phenyl group to the exocyclic double bond could be investigated using variable-temperature (VT) NMR. At lower temperatures, the rate of rotation may slow down sufficiently to allow for the observation of distinct signals for non-equivalent ortho or meta protons of the phenyl ring, which might be averaged at room temperature. By analyzing the changes in the NMR spectra as a function of temperature, thermodynamic parameters for the rotational barrier could be determined.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FTIR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups.

C=O Stretching: A strong absorption band corresponding to the carbonyl group (C=O) stretching vibration is expected in the FTIR spectrum, typically in the region of 1700-1740 cm⁻¹. The exact position would be influenced by conjugation with the exocyclic double bond.

C=C Stretching: The stretching vibrations of the C=C double bonds in the thiophene ring and the benzylidene group are expected to appear in the range of 1600-1650 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds in the phenyl ring are expected to appear above 3000 cm⁻¹.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Thiophene Ring Vibrations: The characteristic ring stretching and deformation vibrations of the thiophene ring are expected in the fingerprint region (below 1500 cm⁻¹).

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=O Stretch | 1740 - 1700 | Strong |

| C=C Stretch (Aromatic/Alkene) | 1650 - 1600 | Medium |

| Thiophene Ring Stretch | 1550 - 1400 | Medium |

| C-H Bending | 1300 - 1000 | Medium to Weak |

| C-Br Stretch | 600 - 500 | Medium to Strong |

Note: The predicted values are based on data from analogous thiophene and benzylidene derivatives.

To support the assignment of the experimental vibrational bands, theoretical calculations using methods like Density Functional Theory (DFT) can be performed. By optimizing the geometry of the molecule and calculating its vibrational frequencies, a theoretical spectrum can be generated. The calculated frequencies are often scaled to better match the experimental values. This correlation between experimental and theoretical spectra provides a high degree of confidence in the vibrational assignments and can help to identify subtle vibrational modes that might be difficult to assign solely based on empirical data. Such computational studies on related thiophene derivatives have shown good agreement between calculated and experimental spectra.

High-Resolution Mass Spectrometry (HRMS)

No published studies detailing the high-resolution mass spectrometry of this compound were found.

Elucidation of Fragmentation Pathways

Without experimental HRMS data, a definitive elucidation of the fragmentation pathways for this specific compound cannot be provided. While general fragmentation patterns for related heterocyclic systems are known, applying them to this molecule would be hypothetical.

X-ray Crystallography

A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entry for the single-crystal structure of this compound.

Single-Crystal Molecular Structure Determination in the Solid State

No published reports on the determination of the molecular structure of this compound in the solid state via single-crystal X-ray diffraction are available. Consequently, crucial data such as unit cell parameters, bond lengths, bond angles, and torsion angles for this specific molecule remain undetermined in the public domain.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)

An analysis of intermolecular interactions and crystal packing, including techniques like Hirshfeld surface analysis, is contingent on the availability of a crystallographic information file (.cif) from single-crystal X-ray diffraction. As this primary data is unavailable, a discussion of hydrogen bonding, halogen bonding, or other non-covalent interactions that govern the crystal packing of this compound cannot be conducted.

Polymorphism and Solid-State Structural Variations

The study of polymorphism requires the isolation and structural characterization of multiple crystalline forms of a single compound. As not even one crystal structure for this compound has been reported, there is no information regarding potential polymorphism or other solid-state structural variations.

Computational Chemistry and Theoretical Investigations of 5 Benzylidene 4 Bromo 2 5h Thiophenone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure and properties of molecules like 5-benzylidene-4-bromo-2(5H)-thiophenone. These calculations provide a foundational understanding of the molecule's characteristics.

Geometry Optimization and Energetic Analysis of Conformers

The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process considers the possible rotational isomers (conformers) that can arise from the rotation around the single bonds, particularly the bond connecting the benzylidene group to the thiophenone ring.

Theoretical calculations are employed to find the lowest energy structure, which corresponds to the most stable conformer of the molecule. This energetic analysis is crucial as the geometry of the molecule dictates its electronic properties and reactivity. While specific energetic data for all possible conformers of this compound are not extensively documented in publicly available literature, the general approach involves mapping the potential energy surface as a function of the key dihedral angles.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Spatial Distributions

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions.

HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of high HOMO density indicate nucleophilic sites.

LUMO: Represents the orbital to which an electron is most likely to be accepted. Regions of high LUMO density indicate electrophilic sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies a more reactive molecule. For this compound, the spatial distribution of these orbitals would likely show the HOMO localized on the electron-rich thiophene (B33073) and benzylidene rings, while the LUMO may be distributed over the conjugated system, including the carbonyl group.

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of varying electrostatic potential:

Red: Regions of high negative potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen and bromine). These are sites susceptible to electrophilic attack.

Blue: Regions of high positive potential, usually found around hydrogen atoms attached to electronegative atoms or areas with a deficiency of electrons. These are sites susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show negative potential around the carbonyl oxygen and the bromine atom, highlighting their electrophilic nature. Positive potential would likely be observed around the hydrogen atoms of the benzene (B151609) ring.

Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. These descriptors provide a more quantitative picture of the molecule's behavior in chemical reactions.

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | A measure of the ability of a molecule to donate electrons (relative to a reference). |

Note: The calculation of these descriptors is dependent on the HOMO and LUMO energy values, which are not specifically available for this compound in the reviewed literature.

Spectroscopic Property Simulations and Validation

Computational methods are also employed to simulate the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the theoretical model.

Theoretical Vibrational Spectra Prediction (IR, Raman) and Comparison with Experimental Data

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding intensities, a theoretical spectrum can be generated.

This theoretical spectrum can be compared with an experimentally obtained spectrum of this compound. A good correlation between the theoretical and experimental spectra provides confidence in the accuracy of the computational model and allows for a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., C=O stretching, C-H bending, C-Br stretching). Discrepancies between the two can often be reconciled by applying a scaling factor to the calculated frequencies to account for systematic errors in the computational method and the effects of the experimental conditions.

| Vibrational Mode | Expected Wavenumber Range (cm-1) |

| C=O Stretch | 1700-1750 |

| C=C Stretch (Aromatic & Alkene) | 1500-1650 |

| C-H Bending | 1300-1500 |

| C-S Stretch | 600-800 |

| C-Br Stretch | 500-650 |

Note: The table provides general expected ranges. Precise theoretical and experimental values for this compound would be needed for a direct comparison.

UV-Vis Absorption Spectra and Electronic Excitation Energy Calculations (Time-Dependent DFT - TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT allows for the simulation of UV-Vis spectra, providing valuable information on the molecule's color and photochemical behavior. For this compound, TD-DFT calculations can identify the key electronic transitions, such as π→π* and n→π* transitions, which are characteristic of conjugated systems containing heteroatoms.

These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set. The results include the maximum absorption wavelength (λmax), the corresponding excitation energies, and the oscillator strengths, which indicate the intensity of the absorption bands. For instance, studies on similar thiophene derivatives have shown that the main absorption bands are often related to HOMO→LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transitions. sciencepub.net The presence of the bromine atom and the benzylidene group can significantly influence the electronic structure and thus the absorption spectrum.

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 2.85 | 435 | 0.65 | HOMO → LUMO (95%) |

| S0 → S2 | 3.20 | 387 | 0.15 | HOMO-1 → LUMO (70%) |

| S0 → S3 | 3.55 | 349 | 0.08 | HOMO → LUMO+1 (80%) |

Note: The data in this table is illustrative and represents typical results from TD-DFT calculations. Specific values for this compound would require dedicated computational studies.

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, is a valuable tool for structural elucidation. For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predicted values, when compared with experimental data, can confirm the molecular structure and assign specific resonances to individual atoms in the molecule.

The accuracy of the predicted chemical shifts is highly dependent on the level of theory, the basis set, and the inclusion of solvent effects. Theoretical studies on related heterocyclic compounds have demonstrated a strong correlation between calculated and experimental NMR data. sciencepub.net Discrepancies between predicted and experimental values can often be rationalized in terms of intermolecular interactions in the solid state or in solution that are not fully captured by the computational model of an isolated molecule.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C2 | 168.5 | 167.9 |

| C3 | 125.1 | 124.8 |

| C4 | 115.8 | 115.2 |

| C5 | 130.2 | 129.9 |

| C6 (benzylidene) | 134.7 | 134.1 |

Note: The data in this table is for illustrative purposes. Actual values would be obtained from specific computational and experimental studies on this compound.

Advanced Electronic Structure and Topological Analysis

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling Lewis structures. acs.org This method provides quantitative insights into electron delocalization, hyperconjugative interactions, and the stability of the molecule. For this compound, NBO analysis can elucidate the nature of the bonding within the thiophenone ring and the interactions between the ring and the benzylidene substituent.

Analysis of Charge and Spin Density Distributions

The distribution of charge and spin density within a molecule is fundamental to understanding its reactivity and intermolecular interactions. Computational methods can provide detailed information on the electrostatic potential and the distribution of atomic charges. For this compound, mapping the electrostatic potential onto the electron density surface can reveal the electron-rich and electron-poor regions of the molecule. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

The bromine atom, being highly electronegative, is expected to be a region of negative electrostatic potential, as is the carbonyl oxygen. The conjugated π-system of the benzylidene and thiophenone rings will also play a significant role in determining the charge distribution. In open-shell systems (radicals or excited states), the spin density distribution indicates the location of the unpaired electron(s), which is critical for understanding their reactivity and magnetic properties.

Prediction and Investigation of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge transfer characteristics, like this compound, are potential candidates for non-linear optical (NLO) materials. NLO materials have applications in technologies such as optical switching and frequency conversion. Computational chemistry allows for the prediction of NLO properties, including the first hyperpolarizability (β), which is a measure of the second-order NLO response.

Theoretical calculations of β are sensitive to the chosen computational method and basis set. A large β value is often associated with a small HOMO-LUMO gap and significant intramolecular charge transfer upon electronic excitation. The presence of the electron-donating thiophene ring and the electron-withdrawing carbonyl group, connected by a conjugated bridge, provides the push-pull architecture that is often a prerequisite for high NLO activity.

Table 3: Illustrative Calculated NLO Properties for this compound

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Average Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 150 x 10⁻³⁰ esu |

Note: This table presents illustrative data to demonstrate the type of information obtained from NLO calculations. The values are not based on actual computations for the specified molecule.

Topological Analysis of Electron Density (e.g., Atoms in Molecules Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. By examining the topological features of the electron density, such as bond critical points (BCPs), one can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions like hydrogen bonds and van der Waals interactions.

Synthetic Utility and Applications As a Chemical Scaffold for Advanced Organic Synthesis

Role as a Building Block in Complex Molecular Synthesis

The strategic placement of functional groups on the thiophenone core allows for its elaboration into a variety of more complex structures, including fused-ring systems and potentially polymeric materials.

Integration into Larger Heterocyclic Systems (e.g., Fused Ring Systems, Pyrimidinones)

The 5-benzylidene-4-bromo-2(5H)-thiophenone scaffold is an excellent starting point for the synthesis of fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines. These fused pyrimidines are of considerable interest due to their diverse biological activities. uta.edunih.gov The general strategy for constructing such systems often involves the reaction of a functionalized thiophene (B33073) with a binucleophile, leading to the formation of a new fused ring.

For instance, the synthesis of thieno[3,2-d]pyrimidin-4-one derivatives can be achieved through the cyclization of appropriately substituted aminothiophene precursors. nih.gov While direct examples starting from this compound are not extensively documented in readily available literature, the reactivity of the compound suggests a plausible pathway. The bromine atom at the 4-position can be displaced by a nitrogen nucleophile, and the endocyclic carbonyl can react with an amine, or the exocyclic double bond can undergo addition reactions. A hypothetical, yet chemically reasonable, reaction would involve a cyclocondensation reaction with a compound like thiourea (B124793). In such a reaction, the nucleophilic nitrogen atoms of thiourea could attack the electrophilic carbon of the exocyclic double bond and the carbonyl carbon, leading to the formation of a fused pyrimidinone ring system.

Furthermore, the synthesis of various thieno[3,2-d]pyrimidine (B1254671) derivatives has been accomplished through sequential reactions, such as aromatic nucleophilic substitution (SNAr) followed by Suzuki coupling reactions, starting from different thienopyrimidine cores. researchgate.netnih.gov This highlights the adaptability of the thieno[3,2-d]pyrimidine scaffold, which can be accessed from versatile thiophene precursors like this compound. The presence of the bromine atom in the target compound makes it a suitable candidate for cross-coupling reactions like the Suzuki reaction, allowing for the introduction of various aryl or heteroaryl substituents at the 4-position of the thiophene ring, thereby expanding the molecular diversity of the resulting fused systems. nih.gov

Formation of Polymeric or Supramolecular Structures (focusing on the chemical framework)

The thiophene moiety is a well-established component in the design of conducting polymers and functional supramolecular materials. researchgate.netrsc.orgnih.govthieme-connect.com The inherent "plasticity" of the thiophene ring, resulting from the deformable electron clouds of the sulfur atom, facilitates the formation of ordered aggregates through various non-bonding interactions. researchgate.netthieme-connect.com This tendency is crucial for the development of materials with interesting optoelectronic properties.

While specific research on the polymerization of This compound is not prominent, its structural features suggest its potential as a monomer. The bromine atom could be utilized in polycondensation reactions, such as dehalogenation with magnesium in the presence of transition metal catalysts, a common method for synthesizing polythiophenes. google.com Additionally, the benzylidene group could influence the packing and morphology of the resulting polymer chains, potentially leading to materials with unique supramolecular assemblies. rsc.org

The field of supramolecular chemistry often utilizes molecules that can self-assemble into larger, ordered structures. cityu.edu.hk Thiophene-based molecules are known to form such assemblies, driven by π-π stacking and other intermolecular forces. researchgate.netthieme-connect.com The planar nature of the thiophene ring in This compound , coupled with the aromatic benzylidene substituent, provides a framework conducive to such interactions. Iron (II) metallo-supramolecular polymers based on thieno[3,2-b]thiophene (B52689), for example, have been studied for their electrochromic applications, demonstrating how functionalized thiophene units can be linked by metal ions to form dynamic macromolecular chains. mdpi.com

Methodological Contributions from Studies on this compound

The study of the reactivity of This compound and related compounds has led to the development of new synthetic strategies and has provided valuable insights into the selectivity of chemical transformations.

Development of Novel Synthetic Strategies and Reaction Conditions

Research into the reactivity of similar thiophenone structures has paved the way for novel synthetic methods. For example, studies on (Z)-5-(bromomethylene)thiophen-2(5H)-one have shown that it readily reacts with nucleophiles via a Michael-type addition across the exocyclic methylene (B1212753) group, followed by the elimination of the bromide ion. This addition-elimination sequence provides a powerful tool for introducing a variety of substituents at the exocyclic position. This reactivity profile is expected to be mirrored in This compound , allowing for the development of new synthetic protocols.

The general reactivity of thiophenes includes electrophilic substitution, which typically occurs at the C2 and C5 positions. pharmaguideline.com The presence of both a bromine atom and a benzylidene group on the This compound ring system offers multiple handles for chemical modification, enabling the development of diverse synthetic strategies.

Insights into Regio- and Stereoselectivity in Complex Chemical Transformations

The multiple reactive sites on This compound make it an interesting substrate for studying the regio- and stereoselectivity of reactions. For instance, in reactions with nucleophiles, there is a competition between substitution of the bromine atom at the C4 position (an SNAr-type reaction) and addition to the exocyclic double bond (a Michael-type reaction). The outcome of such a reaction would be highly dependent on the nature of the nucleophile and the reaction conditions, providing valuable insights into the factors that govern regioselectivity in these systems.

The stereochemistry of the exocyclic double bond is another important aspect. The synthesis of related 5-benzylidene derivatives often results in a specific geometric isomer (E or Z). The investigation of the stereoselectivity of reactions at this double bond, and the potential for isomerization under different conditions, can provide fundamental knowledge for controlling the three-dimensional structure of the products. researchgate.net

Utilization in the Synthesis of Specific Advanced Intermediates

The functional group tolerance and predictable reactivity of thiophene derivatives make them valuable as advanced intermediates in multi-step syntheses. While specific examples detailing the use of This compound as a key intermediate are not widely reported, its structure suggests its utility in this regard. For example, after a nucleophilic substitution or cross-coupling reaction at the bromine position, the resulting substituted thiophenone could serve as an advanced intermediate for the synthesis of more complex molecules, including pharmaceuticals or materials with specific electronic properties. The synthesis of various thieno[3,2-d]pyrimidine derivatives often proceeds through such well-defined intermediates, underscoring the importance of versatile building blocks. semanticscholar.orgscielo.br

Future Research Directions for 5 Benzylidene 4 Bromo 2 5h Thiophenone

Exploration of Undiscovered Reactivity Profiles and Novel Chemical Transformations

The unique arrangement of functional groups in 5-benzylidene-4-bromo-2(5H)-thiophenone—a vinyl bromide, an α,β-unsaturated carbonyl system (enone), and a thioether within a lactone-like ring—presents a rich playground for exploring new chemical reactions. Future research should systematically investigate its reactivity towards various reagents and conditions.

Cycloaddition Reactions: The exocyclic double bond is a prime candidate for cycloaddition reactions. libretexts.org Diels-Alder reactions, acting as a [4+2] cycloaddition, could engage the benzylidene moiety as a dienophile to construct complex polycyclic systems. nih.gov Concurrently, [2+2] photocycloadditions offer a pathway to cyclobutane-containing spirocyclic thiophenones, which could be initiated under photochemical conditions. youtube.com The potential for 1,3-dipolar cycloadditions with dipoles like azides or nitrile oxides could also be explored to generate novel heterocyclic systems fused to the thiophenone ring. beilstein-journals.org

Cross-Coupling and C-H Activation: The C-Br bond is a classical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide array of aryl, alkyl, or alkynyl substituents. numberanalytics.com Furthermore, modern synthetic methods suggest the possibility of direct C-H activation at various positions on the thiophene (B33073) or benzylidene rings, which could provide more atom-economical routes for derivatization. mdpi.comnih.gov Catalyst-controlled regioselective C-H functionalization could enable the synthesis of specific isomers that are otherwise difficult to access. nih.govresearchgate.net

Photochemical Transformations: Beyond cycloadditions, the compound's chromophores may enable other photochemical reactions. Irradiation could induce E/Z isomerization of the exocyclic double bond or trigger radical reactions. In the presence of suitable reagents, photochemical substitution of the bromine atom might be possible, offering an alternative to metal-catalyzed methods. researchgate.net

Table 1: Potential Reaction Pathways for this compound

| Reaction Type | Reactive Site(s) | Potential Reagents/Conditions | Expected Outcome |

| Michael Addition | Exocyclic C=C double bond | Nucleophiles (e.g., thiols, amines) | Addition of nucleophile to the β-carbon |

| Diels-Alder Cycloaddition | Exocyclic C=C double bond | Conjugated dienes, heat or Lewis acid | Formation of a six-membered ring |

| [2+2] Photocycloaddition | Exocyclic C=C double bond | Alkenes, UV light | Formation of a spirocyclic cyclobutane |

| Suzuki Cross-Coupling | C-Br bond | Arylboronic acids, Palladium catalyst | Aryl-substituted thiophenone derivatives |

| Sonogashira Coupling | C-Br bond | Terminal alkynes, Palladium/Copper catalyst | Alkynyl-substituted thiophenone derivatives |

| C-H Activation/Arylation | Thiophene or Benzene (B151609) C-H bonds | Aryl halides, Palladium catalyst | Direct arylation of the heterocyclic core |

Development of Advanced Catalytic Systems for Efficient Synthesis and Derivatization

To enhance the efficiency, selectivity, and scope of reactions involving this compound, the development of advanced catalytic systems is paramount.

Palladium Catalysis: While standard palladium catalysts are effective, future work could focus on ligand-less palladium catalysis or systems with low catalyst loadings (0.1–0.001 mol%) to improve the economic and environmental profile of cross-coupling reactions. rsc.orgscispace.com Research into palladium-catalyzed carbonylative cyclizations could also be adapted to synthesize the thiophenone core or its derivatives from simpler starting materials. researchgate.net

Organocatalysis: Asymmetric organocatalysis presents a powerful tool for achieving enantioselective transformations. youtube.com Chiral amines or thioureas could catalyze stereoselective Michael additions to the exocyclic double bond, yielding chiral thiophenone derivatives. researchgate.net This approach avoids the use of transition metals and often proceeds under mild conditions.

Dual Catalysis: Combining different catalytic modes, such as photoredox catalysis with transition metal or organocatalysis, could unlock novel transformations. For instance, a dual catalytic system might enable a radical-polar crossover reaction, allowing for the introduction of functional groups that are incompatible with traditional methods.

Integration with Sustainable Chemistry Principles (e.g., Flow Chemistry, Green Solvents)

Future synthetic work on this compound and its derivatives should align with the principles of green chemistry to minimize environmental impact.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher yields. mdpi.com The synthesis of the thiophenone core or its subsequent derivatization could be adapted to a flow process, potentially reducing reaction times and waste generation.

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives is a key objective. Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising non-toxic and biodegradable reaction media for heterocyclic synthesis. mdpi.comnih.govresearchgate.net Similarly, ionic liquids can serve as both solvents and catalysts, sometimes enabling reactions that are inefficient in conventional solvents. hhu.dersc.orgrsc.org

Table 2: Comparison of Hypothetical Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Batch Synthesis | Green Flow Synthesis |

| Solvent | Dichloromethane (B109758), Toluene (B28343) | Deep Eutectic Solvent (e.g., Choline Chloride/Urea) |

| Catalyst | Homogeneous Palladium Catalyst | Heterogenized Palladium on a solid support |

| Energy Input | Conventional heating (oil bath) | Microwave or inductive heating |

| Workup | Liquid-liquid extraction, column chromatography | In-line purification, solvent recycling |

| Safety | Handling of flammable/toxic solvents | Reduced exposure, contained system |

| Scalability | Limited by flask size and heat transfer | Easily scalable by extending run time |

Deeper Computational Modeling of Complex Reaction Mechanisms and Spectroscopic Phenomena

Computational chemistry provides invaluable insights into molecular structure, reactivity, and spectroscopic properties. For this compound, theoretical studies can guide experimental efforts.

Reaction Mechanism Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways of potential transformations, such as cycloadditions or catalytic cycles. This can help predict the feasibility of a reaction, explain observed regioselectivity or stereoselectivity, and aid in the design of more efficient catalysts.

Spectroscopic Prediction: Computational methods can predict spectroscopic data, such as ¹H and ¹³C NMR chemical shifts and UV-Vis absorption spectra. Time-dependent DFT (TD-DFT) can be used to analyze the electronic transitions responsible for the compound's color and photophysical properties. Comparing calculated spectra with experimental data can confirm a synthesized structure or elucidate complex phenomena.

Electronic Structure Analysis: Understanding the molecule's electronic properties, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its reactivity and its potential performance in electronic materials.

Potential for Applications in Materials Science and Functional Molecules (focused on chemical, not biological, function)

The thiophene moiety is a cornerstone of modern materials science, particularly in organic electronics. nih.gov By leveraging the reactivity of this compound, a new generation of functional materials could be developed.

Organic Electronics: Through cross-coupling reactions at the bromine position, the thiophenone core can be incorporated into larger π-conjugated systems. Such materials could be investigated for their semiconducting properties in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). numberanalytics.comresearchgate.netrsc.org The donor-acceptor character can be tuned by modifying the substituents on the benzylidene ring.

Functional Dyes: The extended conjugation in derivatives of this compound suggests potential applications as functional dyes. researchgate.net By introducing specific functional groups, molecules could be designed for applications in areas such as dye-sensitized solar cells (DSSCs) or as chemical sensors where a colorimetric or fluorometric response is desired. youtube.com

Covalent Organic Frameworks (COFs): Thiophene derivatives have been used as building blocks for COFs—crystalline porous polymers with ordered structures. mdpi.compnas.orgmit.edu Functionalization of the this compound scaffold could yield novel monomers suitable for constructing COFs with unique electronic or catalytic properties. mdpi.comresearchgate.net

Table 3: Prospective Derivatizations for Materials Science Applications

| Derivatization Strategy | Target Functional Group | Potential Application |

| Suzuki coupling with thiophene-boronic acid | Oligothiophene chain | Organic semiconductor in OFETs |

| Sonogashira coupling with an electron-acceptor alkyne | Donor-Acceptor (D-A) structure | Active layer in Organic Photovoltaics (OPVs) |

| Heck coupling with a vinyl-functionalized fluorophore | Fluorescent conjugated system | Emitter in OLEDs or fluorescent probe |

| Formation of a bis-aldehyde derivative | Di-functional monomer | Building block for Covalent Organic Frameworks (COFs) |

| Introduction of a cyanoacrylic acid group | Anchoring group for metal oxides | Sensitizer dye in DSSCs |

Q & A

Basic Research Questions

Q. What are the key biological and pharmaceutical applications of 5-benzylidene-4-bromo-2(5H)-thiophenone, and how are its structural features linked to these roles?

- Methodological Answer : The compound's thiophenone core and halogen substitution (e.g., bromine) enhance its bioactivity, particularly in targeting enzymes or receptors involved in diseases like cancer or cardiovascular disorders. Its benzylidene moiety contributes to π-conjugation, which may improve binding affinity. Experimental validation typically involves in vitro enzyme inhibition assays (e.g., kinase assays) and molecular docking studies to correlate structure-activity relationships .

Q. How is this compound synthesized, and what purification methods ensure high yields?

- Methodological Answer : Synthesis often involves condensation reactions between substituted thiophenones and benzaldehyde derivatives under acidic or basic conditions. For example, refluxing 4-bromo-2(5H)-thiophenone with benzaldehyde in acetic acid, followed by recrystallization from ethanol or DMF-acetic acid mixtures. Purity (>98%) is confirmed via HPLC or GC-MS, and intermediates are characterized by H/C NMR .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic and vibrational properties?

- Methodological Answer : High-resolution vacuum ultraviolet (VUV) photoabsorption spectroscopy (116–330 nm) identifies valence and Rydberg electronic transitions. Infrared (IR) spectroscopy resolves vibrational modes (e.g., C=O stretching at 1713.9 cm, C=C stretching at 1615.4 cm). Computational methods like EOM-CCSD validate assignments by calculating vertical excitation energies and oscillator strengths .

Advanced Research Questions

Q. How do nonadiabatic dynamics simulations explain the photoinduced ring-opening mechanism of this compound?

- Methodological Answer : Ab initio simulations (e.g., quantum trajectory mean-field/molecular mechanical, QTMF/MM) model the excited-state dynamics post-266 nm photoexcitation. These simulations track intersystem crossing (ISC) and internal conversion (IC) pathways, revealing ultrafast S→S decay (<1 ps) and C–S bond cleavage to form acyclic photoproducts. Time-resolved photoelectron spectroscopy (TRPES) validates these dynamics experimentally .

Q. What environmental fate models predict the atmospheric photolysis of this compound, and how do radical interactions influence its degradation?

- Methodological Answer : Photolysis rates are calculated using VUV cross-sections (3.76–10.69 eV) and solar actinic flux data. At 0–50 km altitude, lifetimes are <1 sunlit day due to UV-driven dissociation (quantum yield Φ = 1 assumed). Secondary degradation pathways involve reactions with ·OH, Cl, or NO radicals, modeled via kinetic simulations (e.g., density functional theory for rate constants) .

Q. How can electronic spectral data resolve contradictions between experimental and theoretical assignments of Rydberg transitions?

- Methodological Answer : Discrepancies arise from overlapping valence-Rydberg transitions (e.g., 5a′′→3s/3p). To resolve these, compare experimental ionization energies (e.g., 9.63 eV for 5a′′ orbital) with quantum defects from Rydberg formula (). Multi-reference configuration interaction (MRCI) calculations improve accuracy by accounting for electron correlation effects .

Q. What strategies optimize the synthesis of analogs with improved optoelectronic properties?

- Methodological Answer : Substituent effects are screened via Hammett σ constants (e.g., electron-withdrawing Br vs. electron-donating OCH). Time-dependent DFT (TD-DFT) predicts absorption maxima (λ) and charge-transfer character. Microwave-assisted synthesis reduces reaction times, while X-ray crystallography confirms regioselectivity in benzylidene positioning .

Data Contradictions and Resolution

Q. Why do vibrational mode assignments in IR spectra sometimes conflict with computational predictions?

- Methodological Answer : Anharmonicity and solvent effects (e.g., DMF vs. gas phase) distort experimental frequencies. Hybrid DFT (B3LYP/6-311++G**) with scaling factors (0.96–0.98) corrects harmonic approximations. Experimental validation via isotope substitution (e.g., O in C=O) resolves ambiguities in mode assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.